molecular formula C17H15Cl2NO3 B2812406 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide CAS No. 1421467-81-3

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide

Cat. No.: B2812406
CAS No.: 1421467-81-3
M. Wt: 352.21
InChI Key: RIDKTTLQUBCZHU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro and hydroxychroman groups.

Preparation Methods

The synthesis of 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has been studied for its potential therapeutic effects, including its role as an inhibitor in various biological pathways.

    Medicine: Research has explored its potential in treating diseases due to its biological activity.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide can be compared with other similar compounds, such as:

    2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide: This compound also has potential therapeutic effects but differs in its sulfonamide group.

    Thiazole derivatives: These compounds share some structural similarities and have diverse biological activities, including antimicrobial and antitumor properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity.

Properties

IUPAC Name

2,5-dichloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c18-11-5-6-14(19)12(9-11)16(21)20-10-17(22)7-8-23-15-4-2-1-3-13(15)17/h1-6,9,22H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDKTTLQUBCZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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